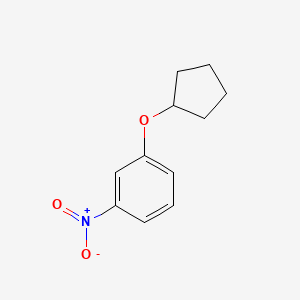

1-(Cyclopentyloxy)-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclopentyloxy)-3-nitrobenzene, or CPONB, is a synthetic compound with a wide range of applications in scientific research. It is a nitrobenzene derivative containing a cyclopentyloxy substituent at the para position of the aromatic ring. CPONB has been widely studied for its biochemical and physiological effects, and has been found to have a wide range of applications in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Insights into the Photophysics and Photochemistry of Nitrobenzene

Nitrobenzene exhibits complex photophysics and photochemistry, with studies highlighting the decay paths following UV absorption. The lack of fluorescence and phosphorescence emissions is attributed to accessible conical intersections and intersystem crossing regions. Notably, strong coupling between specific excited states contributes to the high triplet quantum yield. Furthermore, research has documented singlet-triplet crossing regions leading to the production of radical species and the formation of epoxide ring structures. A mechanism for the photoisomerization of the nitro group into the nitrite group, crucial in the photodegradation of nitrobenzene, has also been proposed, underlining the rich photophysical properties of this compound (Giussani & Worth, 2017).

Fe0 Reduction of Nitrobenzene in Synthetic Wastewater

Nitrobenzene, a significant environmental pollutant, poses challenges in degradation. Research has explored a chemical reduction pretreatment using zerovalent iron (Fe0) to convert nitrobenzene to aniline in synthetic wastewater. This process, studied in both batch and continuous flow reactors, underscores the potential of Fe0 in treating industrial wastewater streams. The investigation into the adsorption of aniline on Fe0 and the formation of corrosion products during the process sheds light on the practical aspects and efficiency of this reduction method (Mantha, Taylor, Biswas, & Bewtra, 2001).

Catalytic Electrochemical Degradation of Nitrobenzene

The electrochemical degradation of nitrobenzene has been studied, highlighting the influence of catalysts like Fe2+, Cu2+, and UVA light. The degradation pathways involve the formation of aromatic products and carboxylic acids, with the interaction between these products and catalysts significantly affecting the degradation process. This research offers insights into the mechanisms and effectiveness of different catalyst combinations in the electrochemical treatment of nitrobenzene, paving the way for improved depollution strategies (Brillas et al., 2004).

Eigenschaften

IUPAC Name |

1-cyclopentyloxy-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMMJEGTDAVYMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)

![1-methyl-8-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2685416.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2685427.png)